molecular formula C10H13NO4 B8344925 6-(2-Ethoxyethoxy)-nicotinic acid

6-(2-Ethoxyethoxy)-nicotinic acid

Cat. No. B8344925
M. Wt: 211.21 g/mol
InChI Key: HIBOTXHMVIIRCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05028617

Procedure details

A suspension of 13.2 g (84 mmol) of 6-chloronicotinic acid, 21.2 g (0.53 mol) of powdered sodium hydroxide, 9.5 g (0.106 mol) of 2-ethoxyethanol and 2.64 g (8.2 mmol) of tetrabutylammonium bromide in 350 ml of abs. toluene is heated under reflux for 15 hours. The mixture is evaporated to dryness, and 10% strength hydrochloric acid is added to the residue, while cooling, until the mixture has pH 4. The precipitated acid is filtered off with suction.
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
21.2 g
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
2.64 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][N:3]=1.[OH-].[Na+].[CH2:13]([O:15][CH2:16][CH2:17][OH:18])[CH3:14]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C1(C)C=CC=CC=1>[CH2:13]([O:15][CH2:16][CH2:17][O:18][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][N:3]=1)[CH3:14] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
13.2 g
Type
reactant
Smiles
ClC1=NC=C(C(=O)O)C=C1
Name
Quantity
21.2 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
9.5 g
Type
reactant
Smiles
C(C)OCCO
Name
Quantity
2.64 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 15 hours
Duration
15 h
CUSTOM
Type
CUSTOM
Details
The mixture is evaporated to dryness, and 10% strength hydrochloric acid
ADDITION
Type
ADDITION
Details
is added to the residue
TEMPERATURE
Type
TEMPERATURE
Details
while cooling, until the mixture
FILTRATION
Type
FILTRATION
Details
The precipitated acid is filtered off with suction

Outcomes

Product
Name
Type
Smiles
C(C)OCCOC1=NC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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